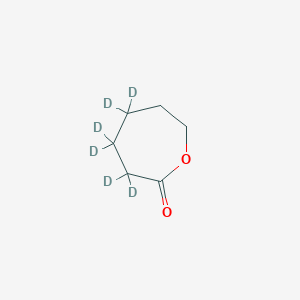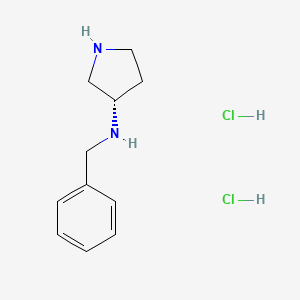
(3S)-N-benzylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-N-benzylpyrrolidin-3-amine, also known as BPAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. BPAM is a psychoactive substance that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is involved in various physiological processes, including learning, memory, and attention.
作用机制
(3S)-N-benzylpyrrolidin-3-amine acts as a selective agonist for the α7 nAChR in the brain. This receptor is involved in various physiological processes, including learning, memory, and attention. (3S)-N-benzylpyrrolidin-3-amine binds to the receptor and activates it, leading to an increase in the release of neurotransmitters such as acetylcholine and glutamate. This activation leads to an increase in cognitive function and memory consolidation.
生化和生理效应
(3S)-N-benzylpyrrolidin-3-amine has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that (3S)-N-benzylpyrrolidin-3-amine can increase the release of neurotransmitters such as acetylcholine and glutamate, leading to an increase in cognitive function and memory consolidation. (3S)-N-benzylpyrrolidin-3-amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. This increase in BDNF expression may contribute to the cognitive enhancing effects of (3S)-N-benzylpyrrolidin-3-amine.
实验室实验的优点和局限性
(3S)-N-benzylpyrrolidin-3-amine has several advantages for use in lab experiments. It is a highly selective agonist for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological processes. (3S)-N-benzylpyrrolidin-3-amine also has a high affinity for the receptor, which allows for precise control of its effects. However, there are also some limitations to the use of (3S)-N-benzylpyrrolidin-3-amine in lab experiments. Its psychoactive effects may interfere with behavioral assays and may require additional controls to ensure that observed effects are due to the receptor activation rather than the psychoactive properties of the compound.
未来方向
There are several future directions for research on (3S)-N-benzylpyrrolidin-3-amine. One area of interest is the potential therapeutic applications of (3S)-N-benzylpyrrolidin-3-amine for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Further studies are needed to determine the efficacy and safety of (3S)-N-benzylpyrrolidin-3-amine for these applications. Another area of interest is the role of the α7 nAChR in various physiological processes, including learning, memory, and attention. Additional studies are needed to determine the specific mechanisms by which (3S)-N-benzylpyrrolidin-3-amine enhances cognitive function and memory consolidation. Finally, further research is needed to determine the long-term effects of (3S)-N-benzylpyrrolidin-3-amine on brain function and behavior.
合成方法
(3S)-N-benzylpyrrolidin-3-amine can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One of the most common methods for synthesizing (3S)-N-benzylpyrrolidin-3-amine is through reductive amination of 3-benzylpyrrolidine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method yields a high purity and high yield of (3S)-N-benzylpyrrolidin-3-amine.
科学研究应用
(3S)-N-benzylpyrrolidin-3-amine has been studied extensively in the field of neuroscience due to its potential applications as a cognitive enhancer and as a treatment for various neurological disorders. Studies have shown that (3S)-N-benzylpyrrolidin-3-amine can enhance cognitive function, improve memory, and increase attention span in animal models. (3S)-N-benzylpyrrolidin-3-amine has also been shown to have potential therapeutic applications for the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(3S)-N-benzylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXIAUKMQBTMN-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-benzylpyrrolidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


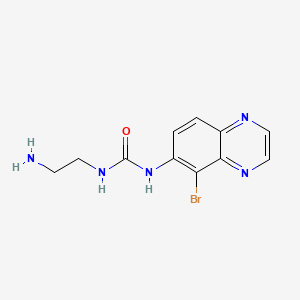
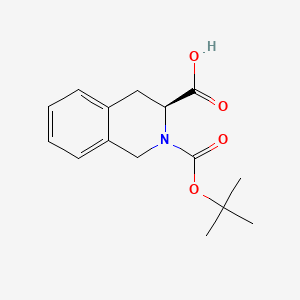
![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
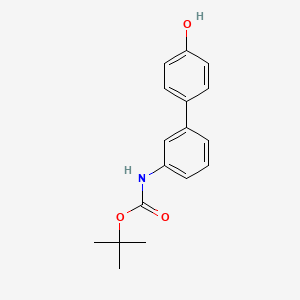
![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
